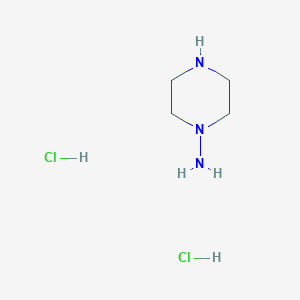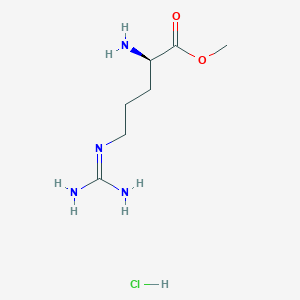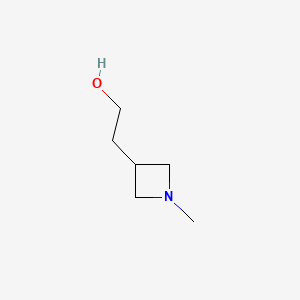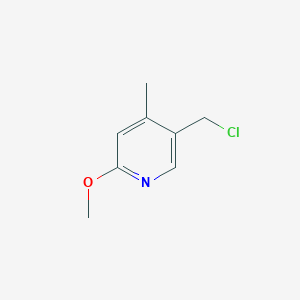
2-(Diphenylphosphino)benzaldehyde oxime
Übersicht
Beschreibung
2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound used in the synthesis, structure, and applications to the catalytic rearrangement and dehydration of aldoximes . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
2-Diphenylphosphinobenzaldehyde was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection . It can also be derived from (2-lithiophenyl)diphenylphosphine .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C19H16NOP . It is a yellow solid that dissolves in common organic solvents .Chemical Reactions Analysis
This compound is used in the catalytic rearrangement and dehydration of aldoximes . It is also known to undergo Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .Physical and Chemical Properties Analysis
This compound is a yellow solid that is insoluble in water . It has a molecular weight of 305.31 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : "2-(Diphenylphosphino)benzaldehyde 1-adamantoylhydrazone" and its metal complexes have been synthesized and evaluated for antimicrobial activity and in vitro cytotoxicity. The platinum(II) complex showed significant cytotoxicity towards Hep-2 cells, comparable to oxaliplatin, and exhibited improved selectivity for cancer cells (Đorđević et al., 2014).
Catalysis in Aldoxime Rearrangement : Palladium(II) complexes with 2-(diphenylphosphino)benzaldehyde oxime as a ligand have been shown to be active in catalyzing the rearrangement of aldoximes. These complexes facilitated the conversion of aldoximes into primary amides, highlighting their potential use in catalytic applications (Menéndez-Rodríguez et al., 2015).
Acaricidal Activity : Novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety, designed and synthesized using this compound, exhibited excellent acaricidal activity against Tetranychus cinnabarinus. This points to potential agricultural applications in pest control (Li et al., 2014).
Ligand Coordination and Hemilabile Ligands : The compound has been studied as a versatile ligand and a useful precursor for hemilabile ligands, illustrating its utility in coordination chemistry and potential applications in creating complex metal-ligand structures (Garralda, 2005).
Synthesis and Characterization in Coordination Chemistry : The compound has been used in the synthesis and characterization of various complexes, demonstrating its role in forming diverse structures with potential applications in material science and catalysis (Adam et al., 2014).
Catalysis in Heck Reactions : Hemilabile imino-phosphine palladium(II) complexes involving 2-(diphenylphosphino)benzaldehyde have been synthesized and evaluated as catalysts for Heck coupling reactions, which are significant in organic synthesis (Motswainyana et al., 2014).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known to be involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
It is known to participate in various coupling reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVESUSSLEMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747935 | |
| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153358-05-5 | |
| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153358-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 2-(diphenylphosphino)benzaldehyde oxime interact with palladium to form complexes, and what are the structural features of these complexes?
A1: this compound acts as a bidentate ligand, coordinating to palladium(II) through both the phosphorus atom of the phosphine group and the nitrogen atom of the oxime group. [, ] This coordination forms a five-membered chelate ring with the palladium center. [, ] Depending on the stoichiometry of the reactants, either mono- or bis-chelated palladium complexes can be formed. [] X-ray diffraction studies have confirmed the square planar geometry around the palladium center in these complexes. [, ]
Q2: What catalytic applications have been explored for this compound-containing metal complexes?
A2: Palladium(II) complexes containing this compound have shown promising activity in the catalytic rearrangement of aldoximes. [] Specifically, these complexes can facilitate the conversion of aldoximes to primary amides in water, with palladium nanoparticles identified as the active catalytic species. [] Interestingly, when acetonitrile is used as the solvent, the same catalyst system promotes the selective dehydration of aldoximes to nitriles. [] Additionally, platinum complexes incorporating this ligand have been investigated for their potential in catalyzing the dehydrogenative coupling of hydrosilanes with alcohols. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
